molecular formula C12H18N2O B15228325 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one

Cat. No.: B15228325
M. Wt: 206.28 g/mol
InChI Key: GSOKJNGNGZTRTF-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a bicyclic compound featuring a seven-membered cycloheptane ring fused to a pyridin-2-one moiety.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-aminoethyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one

InChI

InChI=1S/C12H18N2O/c1-8(13)10-7-9-5-3-2-4-6-11(9)14-12(10)15/h7-8H,2-6,13H2,1H3,(H,14,15)

InChI Key

GSOKJNGNGZTRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCCC2)NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the aminoethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it could interact with receptors on cell surfaces, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohepta[b]pyridin-2(5H)-one Derivatives
  • 2-[(3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide (): Key Differences: Incorporates a cyano (-CN) group at the 3-position and a sulfanyl acetamide (-S-CH2CONH2) substituent. Impact: The electron-withdrawing cyano group may reduce basicity compared to the aminoethyl group in the target compound. The sulfanyl acetamide moiety could enhance metabolic stability but may reduce cell permeability due to increased polarity .
B. Cyclohepta-Pyrimidin-2(5H)-one Derivatives (4a-4h, )
  • Example: 4-Phenyl-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one (4c) Key Differences: Replaces the pyridinone core with a pyrimidinone ring and introduces a phenyl substituent at the 4-position. Impact: The pyrimidinone core increases hydrogen-bonding sites but reduces conformational flexibility compared to the pyridinone system. The phenyl group enhances lipophilicity, which may improve membrane penetration but reduce aqueous solubility .
Pyridin-2(1H)-one Derivatives with Bioactive Substituents
  • 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one () :
    • Key Differences : Features a benzoimidazole substituent at the 3-position.
    • Impact : The benzoimidazole group enhances π-π stacking and hydrogen-bonding interactions, critical for inhibiting insulin-like growth factor 1 receptor (IGF-1R). Amine-containing side chains at the 4-position further improve enzyme potency, highlighting the importance of polar substituents .

Ring Size and Conformational Flexibility

  • Cyclopenta[b]pyridin-2(5H)-one (): Key Differences: Smaller five-membered cyclopentane ring fused to pyridinone.
  • Pyridin-2(1H)-one with Pyrrolidine Substituents (): Key Differences: Contains a 2,3-dihydropyridin-4(1H)-one core with a pyrrolidinyl group. Impact: The saturated dihydropyridinone ring may reduce aromaticity and alter electronic properties, affecting binding kinetics .

Key Insights :

  • The cyclohepta ring’s larger size could accommodate bulkier binding sites compared to smaller rings (e.g., cyclopenta or pyrimidinone derivatives).

Biological Activity

3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound notable for its unique structure that combines a cycloheptane ring fused with a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
IUPAC Name3-(1-aminoethyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one
InChIInChI=1S/C12H18N2O/c1-8(13)10-7-9-5-3-2-4-6-11(9)14-12(10)15/h7-8H,2-6,13H2,1H3,(H,14,15)
InChI KeyGSOKJNGNGZTRTF-UHFFFAOYSA-N
Canonical SMILESCC(C1=CC2=C(CCCCC2)NC1=O)N

The biological activity of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor , modulating various biological pathways. For instance, it can bind to the active site of enzymes and inhibit their activity or interact with cell surface receptors to trigger intracellular signaling cascades.

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example:

  • Dihydrofolate Reductase (DHFR) : Analogous compounds have shown significant inhibition of DHFR activity, which is crucial for DNA synthesis and cell proliferation. The structural similarities suggest that 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one could potentially inhibit DHFR as well .

Cytotoxicity and Anticancer Activity

Studies evaluating the cytotoxic effects of similar compounds against cancer cell lines have shown promising results:

  • MCF-7 Human Breast Carcinoma : Compounds structurally related to 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one demonstrated potent cytotoxicity against MCF-7 cells. The mechanism appears to involve disruption of folate metabolism .

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth

In a comparative study involving various analogues of the compound:

  • Objective : Assess the impact on SCC25 human and SCC VII murine squamous cell carcinoma.
  • Results : The tested compounds exhibited varying degrees of inhibition on cell growth. Notably, one analogue was found to be several times more effective than methotrexate in inhibiting cancer cell proliferation .

Case Study 2: Interaction with Receptors

A separate investigation focused on the receptor interactions:

  • Objective : Determine the binding affinity to specific neurotransmitter receptors.
  • Findings : The compound displayed significant binding affinity to glutamate receptors, suggesting potential neuroprotective properties .

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